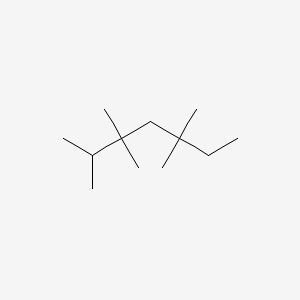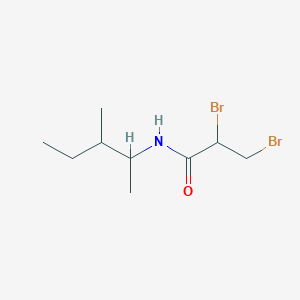![molecular formula C17H36O3Si B14535879 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate CAS No. 62281-59-8](/img/structure/B14535879.png)
3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a tripropylsilyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate typically involves the esterification of 3-methylbutanol with 2-[(tripropylsilyl)oxy]propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2-[(tripropylsilyl)oxy]propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tripropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Hydrolysis: 3-Methylbutanol and 2-[(tripropylsilyl)oxy]propanoic acid.
Reduction: 3-Methylbutyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tripropylsilyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate exerts its effects is primarily through its interactions with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The tripropylsilyl group can also interact with biological membranes, potentially affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl propanoate: Similar ester structure but lacks the tripropylsilyl group.
3-Methylbutyl 2-methylpropanoate: Another ester with a different alkyl group.
Isopentyl propanoate: Similar ester but with a different alkyl chain length.
Uniqueness
3-Methylbutyl 2-[(tripropylsilyl)oxy]propanoate is unique due to the presence of the tripropylsilyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
62281-59-8 |
|---|---|
Molecular Formula |
C17H36O3Si |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
3-methylbutyl 2-tripropylsilyloxypropanoate |
InChI |
InChI=1S/C17H36O3Si/c1-7-12-21(13-8-2,14-9-3)20-16(6)17(18)19-11-10-15(4)5/h15-16H,7-14H2,1-6H3 |
InChI Key |
ZWWCICYGUDSMHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](CCC)(CCC)OC(C)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


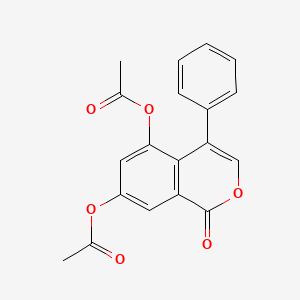
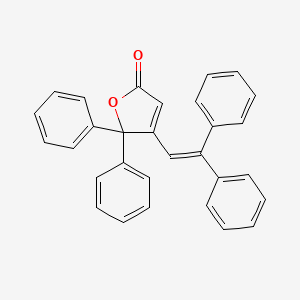
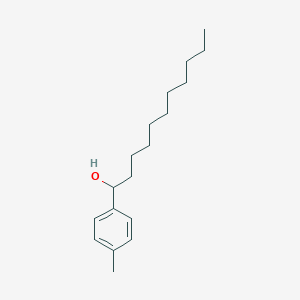
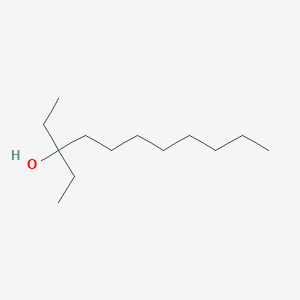
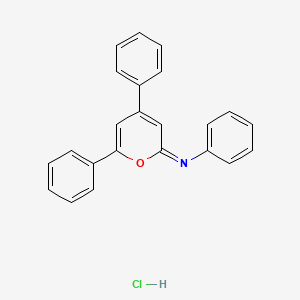
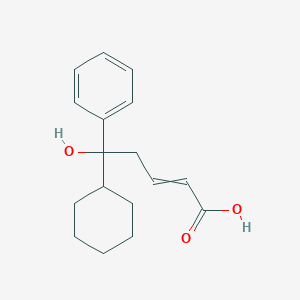
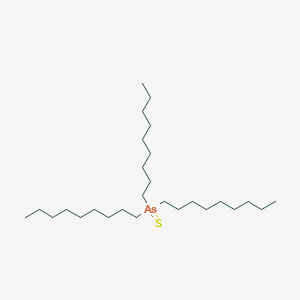
![2H-1-Benzopyran, 4-[[(4-bromophenyl)sulfonyl]methyl]-6-chloro-](/img/structure/B14535839.png)
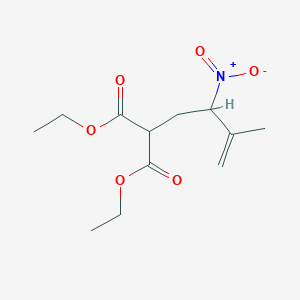
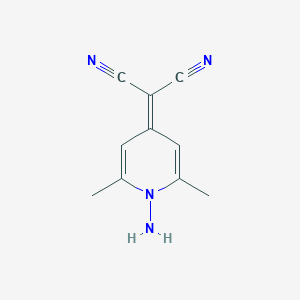
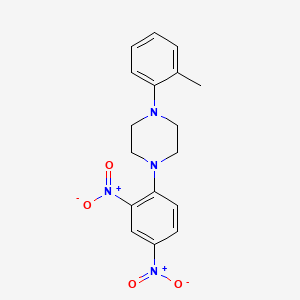
![Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14535858.png)
